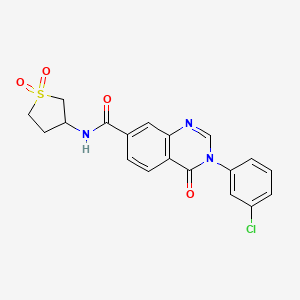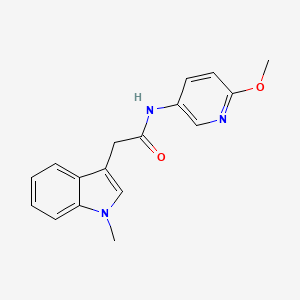
3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a dioxidotetrahydrothiophene moiety, and a quinazoline core makes this compound particularly interesting for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Dioxidotetrahydrothiophene Moiety: This step may involve nucleophilic substitution reactions to attach the dioxidotetrahydrothiophene group to the quinazoline core.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
化学反应分析
Types of Reactions
“3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of “3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups are known for their diverse pharmacological properties.
Dioxidotetrahydrothiophene derivatives:
Uniqueness
“3-(3-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C19H16ClN3O4S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4S/c20-13-2-1-3-15(9-13)23-11-21-17-8-12(4-5-16(17)19(23)25)18(24)22-14-6-7-28(26,27)10-14/h1-5,8-9,11,14H,6-7,10H2,(H,22,24) |
InChI 键 |
UWNNATHJXYPDQG-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-indol-3-yl)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B12174602.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-3-(thiophen-2-yl)propan-1-one](/img/structure/B12174622.png)
![[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine](/img/structure/B12174625.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide](/img/structure/B12174628.png)

![4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12174637.png)


![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12174650.png)
![N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12174654.png)
![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12174663.png)


